molecular formula C33H53N13O9 B14197364 L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine CAS No. 919475-37-9

L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine

Cat. No.: B14197364
CAS No.: 919475-37-9
M. Wt: 775.9 g/mol
InChI Key: RIXPMPWQOSSEAX-IPTDFQASSA-N
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Description

L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine: is a peptide compound composed of six amino acids: L-glutamine, L-valine, L-histidine, and L-lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form oxo-histidine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Oxo-histidine derivatives.

    Reduction: Free thiol groups.

    Substitution: Alkylated or acylated peptide derivatives.

Scientific Research Applications

L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications in wound healing and anti-inflammatory treatments.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with histidine kinases or other signaling proteins, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.

    L-Glutaminyl-L-histidyl-L-lysine: Another peptide with comparable properties.

Uniqueness

L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties

Properties

CAS No.

919475-37-9

Molecular Formula

C33H53N13O9

Molecular Weight

775.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C33H53N13O9/c1-17(2)27(46-28(49)20(35)6-8-25(36)47)32(53)45-24(12-19-14-39-16-41-19)31(52)44-23(11-18-13-38-15-40-18)30(51)42-21(7-9-26(37)48)29(50)43-22(33(54)55)5-3-4-10-34/h13-17,20-24,27H,3-12,34-35H2,1-2H3,(H2,36,47)(H2,37,48)(H,38,40)(H,39,41)(H,42,51)(H,43,50)(H,44,52)(H,45,53)(H,46,49)(H,54,55)/t20-,21-,22-,23-,24-,27-/m0/s1

InChI Key

RIXPMPWQOSSEAX-IPTDFQASSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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